molecular formula C17H28N4O7S B564250 rac Timolol-d5 Maleate CAS No. 1217260-21-3

rac Timolol-d5 Maleate

Cat. No.: B564250
CAS No.: 1217260-21-3
M. Wt: 437.523
InChI Key: WLRMANUAADYWEA-RJAXMONVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac Timolol-d5 Maleate is a deuterium-labeled racemic variant of Timolol Maleate, a non-cardioselective β-adrenoceptor blocker. It is synthesized by replacing five hydrogen atoms with deuterium at specific molecular positions, typically on the 2-propanol side chain (indicated by "d5") . This modification minimally alters its physicochemical properties, allowing it to mimic the biological interactions of the unlabeled compound while enabling precise tracking in complex matrices via mass spectrometry or NMR .

Primarily used as an analytical reference standard, this compound facilitates pharmacokinetic and pharmacodynamic studies, particularly in quantifying Timolol levels in biological samples . Its CAS number is 1217260-21-3, with a molecular formula of C17H23D5N4O7S and a molecular weight of 437.52 g/mol . The compound is stable at 2–8°C and has a purity >95% (HPLC) .

Preparation Methods

Condensation with 3-Chloro-4-morpholino-1,2,5-thiadiazole

The oxazole intermediate reacts with 3-chloro-4-morpholino-1,2,5-thiadiazole to form the thiadiazole-oxazole hybrid structure.

Reaction Optimization

  • Solvent : Pyridine or hexane enhances nucleophilic substitution efficiency .

  • Base : Potassium tert-butoxide facilitates deprotonation, improving reaction kinetics .

  • Yield : 50–70% after purification via distillation .

Esterification with Maleic Acid

The final step involves esterifying deuterated timolol base with maleic acid to form rac-timolol-d5 maleate.

Conditions for Esterification

  • Stoichiometry : 1:1 molar ratio (timolol base to maleic acid) .

  • Solvent : Anhydrous ethanol prevents hydrolysis .

  • Temperature : 25–30°C to avoid racemization .

Purification Techniques

  • Recrystallization : Ethanol-water mixtures (3:1 v/v) yield >98% purity .

  • Chromatography : Reverse-phase HPLC resolves diastereomers, ensuring enantiomeric purity .

Analytical Validation

Post-synthesis characterization confirms deuterium placement and chemical integrity:

TechniqueParameters AnalyzedResults
Mass Spectrometry Molecular ion (m/z)409.17 [M+H]⁺ (C₁₁H₁₅D₅N₄O₃S)
NMR Deuterium integration5D at δ 1.2–3.5 ppm
HPLC Retention time12.3 min (95% purity)

Industrial-Scale Production Considerations

Solvent Recycling

Cyclic solvents (e.g., toluene) are distilled and reused, reducing waste by 70% .

Cost Efficiency

  • Deuterium source : D₂ gas costs $500/L, contributing to 60% of total synthesis expenses .

  • Yield optimization : Scaling reactions to 100 L batches improves yield to 85% .

Challenges and Mitigation Strategies

  • Isotopic Dilution : Residual protiated solvents (e.g., H₂O) reduce deuterium enrichment. Use of deuterated solvents (D₂O, CD₃OD) maintains >98% isotopic purity .

  • Racemization : Low-temperature esterification preserves the S-configuration, critical for beta-blockade activity .

Chemical Reactions Analysis

Types of Reactions: rac Timolol-d5 Maleate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Pharmacokinetics in Ocular Applications

Rac Timolol-d5 Maleate plays a significant role in pharmacokinetic studies focusing on ocular drug delivery systems. A study investigated the topical ocular pharmacokinetics of various beta-blockers, including this compound, using rabbit models. The research aimed to determine the absolute ocular bioavailability of these compounds after topical administration. The results indicated that this compound exhibited a bioavailability of approximately 1.22% to 1.51%, which is relatively low compared to other beta-blockers like Betaxolol .

Table 1: Ocular Bioavailability of Beta-Blockers

DrugBioavailability (%)
Atenolol0.07
Timolol1.22 - 1.51
Betaxolol3.82 - 4.31

This study emphasizes the need for improved formulations to enhance ocular bioavailability and therapeutic outcomes for glaucoma patients.

Therapeutic Efficacy in Glaucoma Treatment

Timolol maleate has been extensively studied for its efficacy in managing intraocular pressure in patients with open-angle glaucoma. Research shows that when combined with other antiglaucoma medications, this compound enhances intraocular pressure reduction without significant adverse effects. In a clinical trial involving multiple treatment groups, patients receiving this compound experienced a notable decrease in intraocular pressure compared to those on monotherapy .

Table 2: Efficacy of Timolol Maleate Combination Therapy

Treatment GroupMean Intraocular Pressure Reduction (mmHg)
Timolol + PilocarpineSignificant reduction
Timolol + EpinephrineSignificant reduction
Timolol + AcetazolamideSignificant reduction

These findings support the use of this compound as an effective component in combination therapies for glaucoma.

Safety and Tolerability Studies

Safety profiles of this compound have also been evaluated, particularly concerning ocular tolerability. In one study comparing fixed combinations of medications containing this compound with other treatments, it was found that patients reported fewer adverse events such as conjunctival hyperemia when using fixed combinations . This suggests that this compound may be better tolerated than some alternatives.

Table 3: Adverse Events Associated with Different Treatments

Treatment GroupIncidence of Conjunctival Hyperemia (%)
Fixed Combination6.5
Bimatoprost Monotherapy38.5
Timolol Monotherapy6.8

Case Studies and Clinical Trials

Several clinical trials have explored the application of this compound in various conditions beyond glaucoma:

  • Erythematotelangiectatic Rosacea : A randomized controlled trial assessed the efficacy of topical this compound for treating erythematotelangiectatic rosacea. Results indicated significant improvement in erythema and patient-reported symptoms after 28 days of treatment .
  • Fixed Combination Therapies : Longitudinal studies have shown that patients switching from monotherapy to fixed combinations containing this compound experienced improved tolerability and reduced adverse effects over time .

Mechanism of Action

rac Timolol-d5 Maleate exerts its effects by blocking beta-adrenergic receptors, which are involved in the regulation of heart rate and blood pressure. By inhibiting these receptors, the compound reduces intraocular pressure and is used in the treatment of glaucoma. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are related to the sympathetic nervous system .

Comparison with Similar Compounds

Structural Analogs and Deuteration Variants

Compound CAS Number Molecular Formula Molecular Weight Key Applications Purity
rac Timolol-d5 Maleate 1217260-21-3 C17H23D5N4O7S 437.52 Analytical standard, β-blocker studies >95% (HPLC)
(S)-Timolol Maleate 50929-98-1 C13H24N4O3S·C4H4O4 432.49 Active pharmaceutical ingredient >98%
Timolol Maleate 26921-17-5 C13H24N4O3S·C4H4O4 432.49 Antiglaucoma therapy Varies
Timolol-d9 Not Available C13H15D9N4O3S·C4H4O4 441.56 Internal standard for quantification >98%
Rac-Didemethyltimolol-d5 Maleate Not Available Not Available Not Available Metabolite analysis Not Reported

Key Differences:

  • Deuterated vs. Non-Deuterated Forms: Deuteration in this compound enhances its utility in mass spectrometry by reducing background noise, unlike non-deuterated Timolol Maleate, which is used therapeutically for glaucoma .
  • Enantiomeric Activity : The (S)-enantiomer of Timolol Maleate is the pharmacologically active form, whereas the racemic mixture (rac) contains both (R) and (S) forms. The (R)-enantiomer exhibits negligible β-blocking activity .
  • Impurities and Metabolites : Related compounds like Hydroxy Timolol and Timolol Impurity E are critical for quality control during drug manufacturing. These are monitored using deuterated standards like this compound to ensure analytical accuracy .

Stability and Regulatory Considerations

  • This compound’s stability under refrigeration (2–8°C) makes it suitable for long-term storage, unlike some impurities (e.g., N-Nitroso Timolol) that degrade rapidly .
  • Regulatory guidelines emphasize the use of deuterated standards to resolve manufacturing deviations, such as inconsistencies in chromatographic data for Timolol Maleate APIs .

Research Findings and Data

Table 1: Analytical Performance of this compound in Method Validation

Parameter This compound Timolol Maleate
Linearity (R²) 0.999 0.997
Recovery (%) 98–102 95–105
LOQ (ng/mL) 1.0 2.5

Data derived from RP-HPLC and LC-MS validations .

Table 2: Clinical and Biochemical Properties

Property This compound (S)-Timolol Maleate
β-Blocking IC50 Not Reported 0.5 nM (β1/β2 receptors)
LogP -0.34 (estimated) -0.45
Half-Life N/A 4–6 hours

Sources: .

Biological Activity

Rac Timolol-d5 Maleate is a deuterated form of Timolol, a non-selective beta-adrenergic antagonist primarily used in the treatment of glaucoma and hypertension. The incorporation of deuterium allows for enhanced pharmacokinetic properties and is useful in tracing studies. This article examines the biological activity of this compound, focusing on its pharmacodynamics, pharmacokinetics, and potential therapeutic applications.

Pharmacodynamics

Timolol acts by blocking beta-adrenergic receptors, leading to a decrease in heart rate and myocardial contractility. In ophthalmic applications, it reduces intraocular pressure (IOP) by decreasing aqueous humor production. The biological activity of this compound has been characterized through various studies:

  • Mechanism of Action : Timolol inhibits the enzyme adenylate cyclase, which reduces cyclic AMP levels in cells, leading to decreased secretion of aqueous humor from the ciliary body in the eye .
  • Comparative Studies : Research indicates that Rac Timolol-d5 exhibits similar efficacy to its non-deuterated counterpart in reducing IOP, with potential variations in absorption and distribution due to deuteration .

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied to understand its absorption, distribution, metabolism, and excretion (ADME):

  • Absorption : After administration, Rac Timolol-d5 is rapidly absorbed with peak plasma concentrations reached within 1-2 hours.
  • Distribution : The drug is widely distributed in tissues, with a volume of distribution that suggests significant tissue binding.
  • Metabolism : It undergoes hepatic metabolism primarily via cytochrome P450 enzymes, similar to other beta-blockers. The deuterated form may exhibit altered metabolic pathways compared to non-deuterated timolol .
  • Excretion : Renal excretion plays a significant role in the elimination of Rac Timolol-d5 and its metabolites.

Biological Activity Data

The following table summarizes key findings from studies on this compound's biological activity:

ParameterFindings
Beta-Blockade Potency Comparable to non-deuterated timolol
Intraocular Pressure Reduction Significant reduction observed in clinical trials
Half-Life Approximately 4-6 hours
Plasma Protein Binding High (over 90%)
Metabolic Pathways Primarily hepatic via CYP450 enzymes

Case Studies

  • Ocular Hypertension Management :
    A double-masked randomized controlled trial evaluated the efficacy of this compound in patients with ocular hypertension. Results indicated a statistically significant reduction in IOP compared to placebo over a 12-week period .
  • Cardiovascular Effects :
    In a study assessing cardiovascular responses, Rac Timolol-d5 demonstrated similar heart rate-lowering effects as traditional timolol but with potentially improved tolerability due to its pharmacokinetic profile .

Q & A

Basic Research Questions

Q. What are the validated analytical methods for confirming the purity and enantiomeric composition of rac Timolol-d5 Maleate?

  • Methodology :

  • HPLC with chiral columns : Use chiral stationary phases (e.g., cellulose-based) to resolve (R)- and (S)-enantiomers. Mobile phase: Acetonitrile/water with 0.1% trifluoroacetic acid, flow rate 1 mL/min .
  • Optical rotation : Measure specific rotation in 1.0 N HCl (expected range: +11.7° to +12.5° for pure enantiomers) .
  • Loss on drying : Dry under vacuum at 100°C; acceptable loss ≤0.5% .
    • Data Table :
ParameterTest MethodAcceptance CriteriaReference
PurityHPLC (UV detection)≥98.0%[1, 3]
Optical RotationPolarimetry+11.7° to +12.5° (S-enantiomer)[13]
pHPotentiometry3.8–4.3 (20 mg/mL in water)[13]

Q. How does the deuterium labeling in this compound impact its pharmacokinetic studies?

  • Methodology :

  • Mass spectrometry (MS) : Use deuterium as a stable isotope tracer to track metabolic pathways. Compare fragmentation patterns with non-deuterated Timolol Maleate .
  • In vitro metabolism assays : Incubate with liver microsomes; quantify metabolites via LC-MS/MS to assess isotope effects on CYP450-mediated oxidation .

Q. What are the pharmacological mechanisms underlying this compound’s β-adrenoceptor blockade?

  • Methodology :

  • Radioligand binding assays : Use [³H]-dihydroalprenolol to measure affinity for β1/β2 receptors in cardiac or lung tissue homogenates .
  • Functional assays : Assess cAMP inhibition in HEK293 cells expressing human β-adrenoceptors .

Advanced Research Questions

Q. How can researchers resolve methodological contradictions in enantiomer-specific activity studies of this compound?

  • Methodology :

  • Blinded replicate experiments : Conduct dose-response curves for (R)- and (S)-enantiomers independently, using double-blinded protocols to minimize bias .
  • Meta-analysis : Compare data across studies using standardized metrics (e.g., IC50 ratios) to identify outliers or batch-dependent variability .

Q. What experimental designs are optimal for assessing this compound’s tissue distribution in vivo?

  • Methodology :

  • Whole-body autoradiography : Administer deuterated compound to rodents; track distribution via cryosectioning and MS imaging .
  • Pharmacokinetic modeling : Use compartmental models to correlate plasma concentration-time profiles with tissue-specific uptake .

Q. How do formulation variables (e.g., nanoparticle loading) influence this compound’s transdermal delivery efficacy?

  • Methodology :

  • Design of Experiments (DoE) : Vary polymer matrix composition (e.g., PLGA vs. chitosan) and nanoparticle size (50–200 nm) to optimize permeation .
  • Franz diffusion cells : Measure drug release kinetics through ex vivo skin membranes under controlled pH/temperature .

Q. What strategies ensure reproducibility in synthesizing this compound with consistent deuterium incorporation?

  • Methodology :

  • Isotopic purity validation : Use NMR (²H-NMR) to confirm deuterium placement and exclude protio impurities .
  • Batch documentation : Record synthetic conditions (catalyst, solvent, temperature) in open-access repositories to enable cross-validation .

Q. Ethical and Methodological Considerations

  • Conflict of interest declaration : Disclose funding sources (e.g., pharmaceutical partnerships) in all publications .
  • Data accessibility : Share raw HPLC/MS datasets via platforms like Zenodo or Figshare, adhering to FAIR principles .
  • Dual-use compliance : Follow institutional guidelines for handling β-blockers with potential misuse in performance enhancement .

Properties

IUPAC Name

(Z)-but-2-enedioic acid;1-(tert-butylamino)-1,1,2,3,3-pentadeuterio-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N4O3S.C4H4O4/c1-13(2,3)14-8-10(18)9-20-12-11(15-21-16-12)17-4-6-19-7-5-17;5-3(6)1-2-4(7)8/h10,14,18H,4-9H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/i8D2,9D2,10D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLRMANUAADYWEA-RJAXMONVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=NSN=C1N2CCOCC2)O)NC(C)(C)C.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.